molecular formula C21H17ClN2O3S B2930480 2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899976-23-9

2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2930480
CAS No.: 899976-23-9
M. Wt: 412.89
InChI Key: UIYVWPBDJRBGKN-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazinone class of heterocyclic molecules, characterized by a 1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide core. This structure features a sulfur and nitrogen-containing fused aromatic ring system, with a sulfone group (SO₂) at positions 1 and 1. The compound is substituted at positions 2 and 4 with a 3-chlorophenyl group and a 2-methylbenzyl moiety, respectively.

Benzothiadiazinones are pharmacologically significant, with reported activities including anti-inflammatory, analgesic, antibacterial, and receptor antagonism . The 1,1-dioxide moiety and substituent patterns are critical for modulating electronic properties, solubility, and target interactions.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-15-7-2-3-8-16(15)14-23-19-11-4-5-12-20(19)28(26,27)24(21(23)25)18-10-6-9-17(22)13-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYVWPBDJRBGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , often referred to as a benzothiadiazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O3SC_{20}H_{21}ClN_2O_3S, with a molecular weight of approximately 404.9 g/mol . The structure features a benzothiadiazine core which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC20H21ClN2O3S
Molecular Weight404.9 g/mol
XLogP32.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Biological Activity

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities, including:

  • Antihypertensive Activity : Compounds in this class have been shown to act as diuretics and antihypertensives. The mechanism typically involves inhibition of sodium reabsorption in the kidneys, leading to increased urine output and decreased blood pressure .
  • Anticancer Properties : Some studies suggest that benzothiadiazines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against various bacterial strains, although further research is needed to elucidate the mechanisms involved .

Case Studies

  • Hypertensive Rat Model : In a study involving hypertensive rats treated with the compound, significant reductions in systolic blood pressure were observed compared to control groups. The renal function tests indicated improved diuretic activity without significant electrolyte imbalance .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis showed an increase in cells at the sub-G1 phase of the cell cycle, indicating apoptosis .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in hypertension and cancer progression.
  • Receptor Modulation : It may interact with various receptors involved in blood pressure regulation and cellular growth signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs. Acyl Substitutions : The 2-methylbenzyl group at C4 (target) introduces steric bulk, which could reduce metabolic degradation compared to smaller substituents like hydroxy () or ketone groups ().
  • Methoxy vs.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

Property Target Compound 3-(3-Chlorobenzoyl)-4-hydroxy-... 2-[2-(3-Chlorophenyl)-2-oxoethyl]-...
Molecular Weight ~450 g/mol (estimated) 375.78 g/mol 391.84 g/mol
Solubility Low (lipophilic substituents) Moderate (hydroxy group enhances polarity) Low (ketone reduces polarity)
Conformation Half-chair (inferred) Half-chair Planar benzisothiazole ring
Hydrogen Bonding Likely C–H⋯O interactions N–H⋯O, C–H⋯O C–H⋯O only

Structural Insights :

  • The benzothiadiazinone core in the target compound likely adopts a half-chair conformation, as observed in , optimizing intramolecular hydrogen bonds (e.g., O–H⋯O) and crystal packing stability.

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